molecular formula C11H14BrNO2S B1277428 1-(3-Bromophenylsulfonyl)piperidine CAS No. 871269-12-4

1-(3-Bromophenylsulfonyl)piperidine

Cat. No. B1277428
M. Wt: 304.21 g/mol
InChI Key: LUWHLKYMEKGKAT-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenylsulfonyl)piperidine" is a piperidine derivative, which is a class of compounds known for their diverse biological properties and significance in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of various biologically active molecules, including those with antimicrobial and enzyme inhibitory activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . Additionally, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including piperidines . Furthermore, specific piperidine derivatives have been synthesized by treating substituted benzhydryl chlorides with piperidine, followed by N-sulfonation . Another method involves the use of polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing their chemical and biological properties. For instance, the nature of substitutions on the benzhydryl ring and sulfonamide ring has been found to influence the antibacterial activity of certain piperidine derivatives . Computational methods, such as Density Functional Theory (DFT), have been employed to understand the molecular characteristics and reactive parameters of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including coupling reactions, annulation, and substitution reactions. The synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling and substitution reactions under controlled conditions . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves a series of reactions starting from organic acids to the final sulfide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, reactivity, and biological activity. For example, the antimicrobial activity of certain piperidine derivatives has been evaluated in vitro, showing significant potency against bacterial and fungal pathogens . The bioactivity of O-substituted sulfonamides bearing the piperidine nucleus has been evaluated against various enzymes, demonstrating notable activity against butyrylcholinesterase . Additionally, the electronic properties of these compounds have been studied using computational techniques to identify reactive sites and understand their interactions with biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(3-Bromophenylsulfonyl)piperidine has been utilized in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were synthesized for biological screening against the enzyme butyrylcholinesterase (BChE), and for molecular docking studies to evaluate ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial Studies

Another study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were screened for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, displaying moderate to talented activity (Khalid et al., 2016).

Synthesis of Functionalized Piperidines

In a synthetic study, 1,3-dicarbonyl compounds were converted to highly functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst. This research presented a new method for synthesizing piperidines with diverse functionalities (Khan et al., 2008).

Combinatorial Chemistry Applications

The compound has also been used in the synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds for combinatorial chemistry. These were prepared from a piperidine building block through nucleophilic aziridine ring opening and copper-catalyzed cycloaddition (Schramm et al., 2010).

Stereodynamics Studies

The stereodynamic behavior of various substituted piperidines, including 1-(trifluoromethylsulfonyl)piperidine, has been studied using low-temperature NMR spectroscopy. This research provided insights into the conformers' behavior and the Perlin effect in these compounds (Shainyan et al., 2008).

Synthesis of Sulfonyl Hydrazone Derivatives

Additionally, the synthesis of sulfonyl hydrazone derivatives containing the piperidine ring has been explored. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showing potential biological applications (Karaman et al., 2016).

Safety And Hazards

The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Future Directions

Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “1-(3-Bromophenylsulfonyl)piperidine” and other piperidine derivatives.

properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHLKYMEKGKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428437
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenylsulfonyl)piperidine

CAS RN

871269-12-4
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Identical procedure to Step A of Example 1, starting from 3-bromobenzenesulphonyl chloride and piperidine.
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